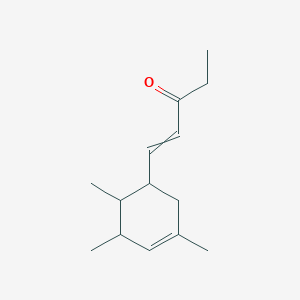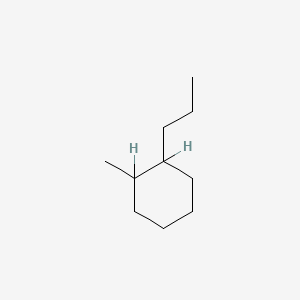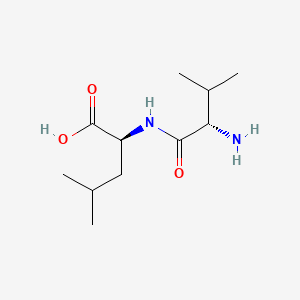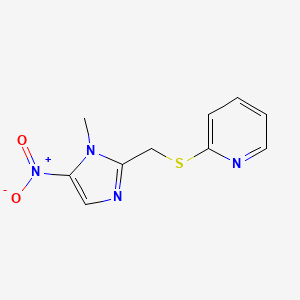
Pirinidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pirinidazole is a compound belonging to the class of 5-nitroimidazoles, which are known for their broad-spectrum activity against protozoans. It is particularly effective against trichomonads, making it a valuable agent in the treatment of protozoal infections . The molecular formula of this compound is C10H10N4O2S, and it has a molecular weight of 250.277 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Pirinidazole can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-mercaptoimidazole with 2-chloro-5-nitropyridine under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Pirinidazole undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can also be reduced to a hydroxylamine intermediate, which can further react to form other derivatives.
Substitution: The imidazole ring in this compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Amino derivatives: Formed from the reduction of the nitro group.
Hydroxylamine derivatives: Intermediate products in the reduction process.
Substituted imidazoles: Formed from nucleophilic substitution reactions.
科学的研究の応用
Pirinidazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on protozoal organisms and its potential use in treating infections.
Medicine: Investigated for its therapeutic potential in treating protozoal infections, particularly those caused by trichomonads.
作用機序
Pirinidazole exerts its effects through the reduction of its nitro group by intracellular transport proteins in protozoal organisms. This reduction process generates free radicals that are toxic to the cells, leading to DNA damage and cell death . The primary molecular targets are the DNA and electron-transport proteins of the protozoans, which are disrupted by the free radicals formed during the reduction process .
類似化合物との比較
Pirinidazole is compared with other 5-nitroimidazoles such as Metronidazole, Tinidazole, and Nitrimidazine:
Metronidazole: Similar in structure and mechanism of action but this compound has shown superior efficacy against certain protozoans.
Tinidazole: Also effective against protozoal infections, but this compound has a broader spectrum of activity.
Nitrimidazine: this compound is significantly more effective against trichomonads compared to Nitrimidazine.
Uniqueness: this compound’s broad-spectrum activity and superior efficacy against trichomonads make it a unique and valuable compound in the treatment of protozoal infections .
特性
CAS番号 |
55432-15-0 |
|---|---|
分子式 |
C10H10N4O2S |
分子量 |
250.28 g/mol |
IUPAC名 |
2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C10H10N4O2S/c1-13-8(12-6-10(13)14(15)16)7-17-9-4-2-3-5-11-9/h2-6H,7H2,1H3 |
InChIキー |
IRVDBEMWNQAVEV-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |
正規SMILES |
CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |
Key on ui other cas no. |
55432-15-0 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
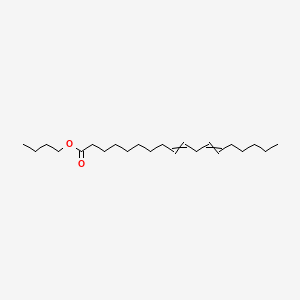

![2-[2-(2-Ethoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1617549.png)
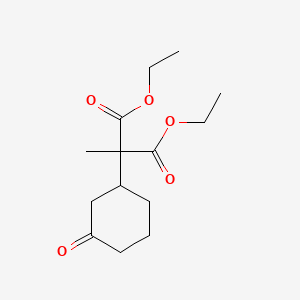

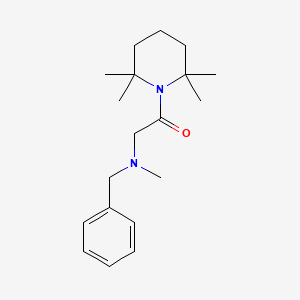

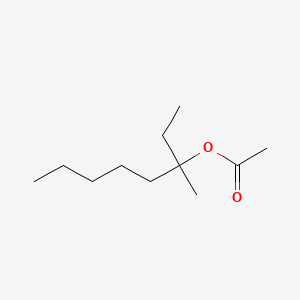
![[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate](/img/structure/B1617558.png)

